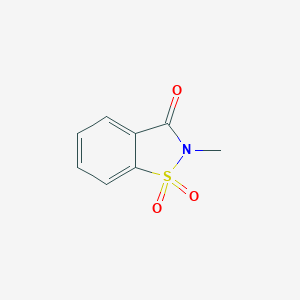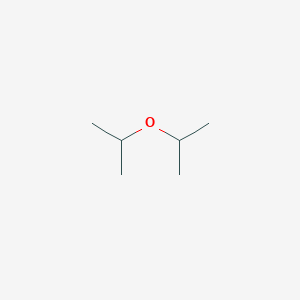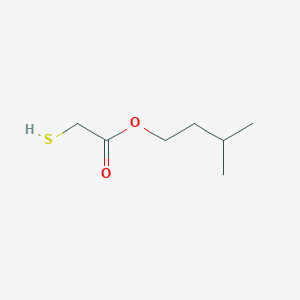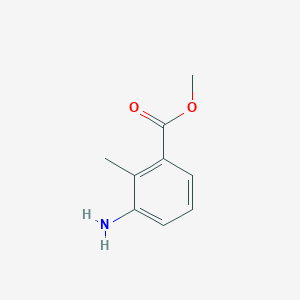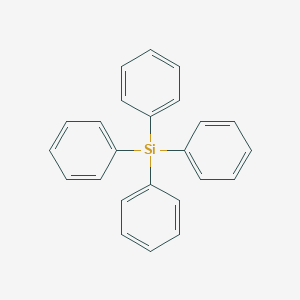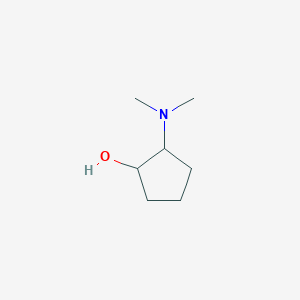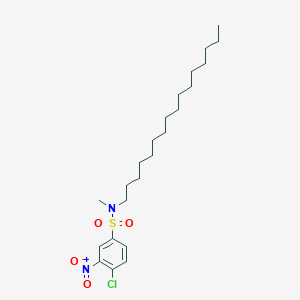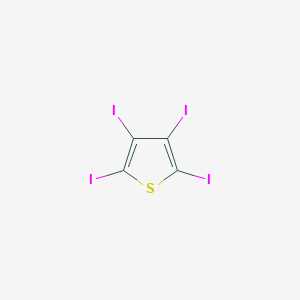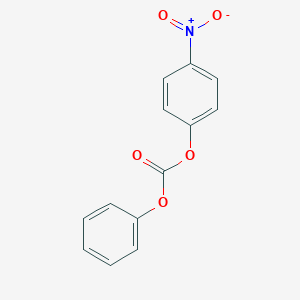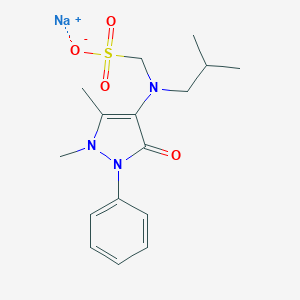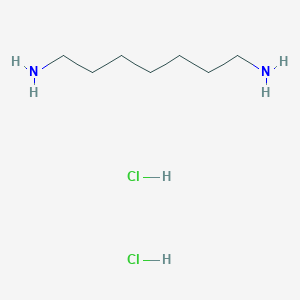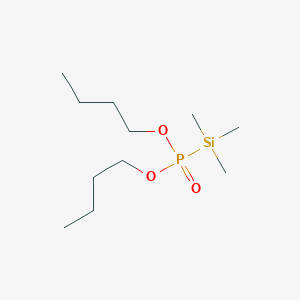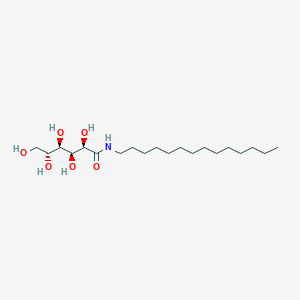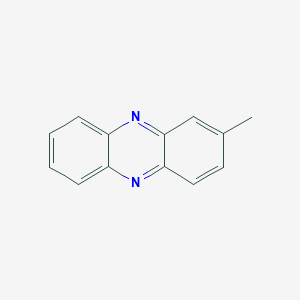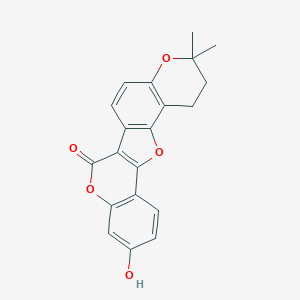
Sojagol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sojagol is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a derivative of the natural compound, salicin, which is found in willow bark and has been used for centuries as a pain reliever. Sojagol is synthesized through a complex process that involves the conversion of salicin into salicylic acid and then into acetylsalicylic acid, which is the active ingredient in aspirin.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis
- Sojagol, identified as a coumestane, was first isolated from Soja hispida seedlings. Its structure was established as 7-hydroxy-5′,5′-dimethyl-6′-oxa-12,13-cyclohexenocoumestane. This discovery paved the way for further research into the biosynthesis of isoflavones and related compounds in plants (Zilg & Grisebach, 1969).
Potential in Cardiovascular Disease Treatment
- A bio-computational study exploring phytochemicals derived from Indonesian plants identified Sojagol as a potential antagonist of the mineralocorticoid receptor (MR), which is relevant for the treatment of cardiovascular diseases. The study highlighted Sojagol's interaction with key residues of MR, suggesting its potential as an in silico antagonist of aldosterone (Kusumawati et al., 2018).
Plant Pathology and Crop Improvement
- Research on Phytophthora sojae, an oomycete pathogen of soybean, has advanced our understanding of plant pathology and crop improvement. This includes studies on the genetic diversity of wild soybeans and their application in soybean breeding, as well as the utilization of molecular techniques like CRISPR/Cas9 for functional genomics research in Phytophthora (Tyler, 2007; Fang & Tyler, 2015).
Genetic Studies and Soybean Improvement
- Comparative genomic studies of Glycine max and Glycine soja, including plastid genome analysis, have provided insights into the evolutionary relationship between cultivated and wild soybeans. These studies are essential for soybean breeding programs, offering a wealth of genetic information for crop improvement (Singh & Hymowitz, 1988; Asaf et al., 2017).
Eigenschaften
CAS-Nummer |
18979-00-5 |
|---|---|
Produktname |
Sojagol |
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3 |
InChI-Schlüssel |
GSAVLDZAGYKJSO-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
Kanonische SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
melting_point |
284-286°C |
Andere CAS-Nummern |
18979-00-5 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



